

Navigating CT1113 Dosing Across Preclinical Tumor Models: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CT1113

Cat. No.: B12377666

[Get Quote](#)

For researchers and drug development professionals, establishing an optimal dosing regimen for the USP28/USP25 inhibitor, **CT1113**, is a critical step in designing efficacious preclinical studies. This technical guide provides a consolidated overview of reported dosages in various tumor models, outlines key experimental protocols, and offers a troubleshooting FAQ to address common challenges encountered during in-vivo experiments.

CT1113 is a potent small molecule inhibitor of Ubiquitin-Specific Proteases 28 and 25 (USP28 and USP25), key enzymes in the deubiquitination process that regulates the stability of several oncoproteins. By inhibiting these enzymes, **CT1113** promotes the degradation of cancer-driving proteins such as c-MYC and NOTCH1, leading to anti-tumor effects across a range of malignancies. Preclinical studies have demonstrated its activity in models of pancreatic cancer, colon cancer, and various forms of leukemia.

Recommended Dosage and Administration

Determining the appropriate dosage of **CT1113** is contingent on the tumor model, the route of administration, and the desired therapeutic window. The following table summarizes reported dosing schedules from preclinical studies.

Tumor Model	Cell Line	Animal Model	Dosage	Administration Route	Frequency	Duration	Reference
Pancreatic Cancer	SW1990	BALB/c-nude mice	20 mg/kg	Oral Gavage	Twice daily	18 days	Patent WO2024 114793A 1
Colon Cancer	HCT116	Nude mice	"Tolerated doses"	Not specified	Not specified	21 days	[1]
Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)	Ba/F3	Not specified	"Tolerated doses"	Intraperitoneal Injection	Not specified	Not specified	[2]
T-cell Acute Lymphoblastic Leukemia (T-ALL)	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	[3]

Note: "Tolerated doses" were mentioned in the literature without specific concentrations provided. Researchers are advised to perform dose-finding studies to determine the optimal dose for their specific model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are key experimental protocols for working with **CT1113**.

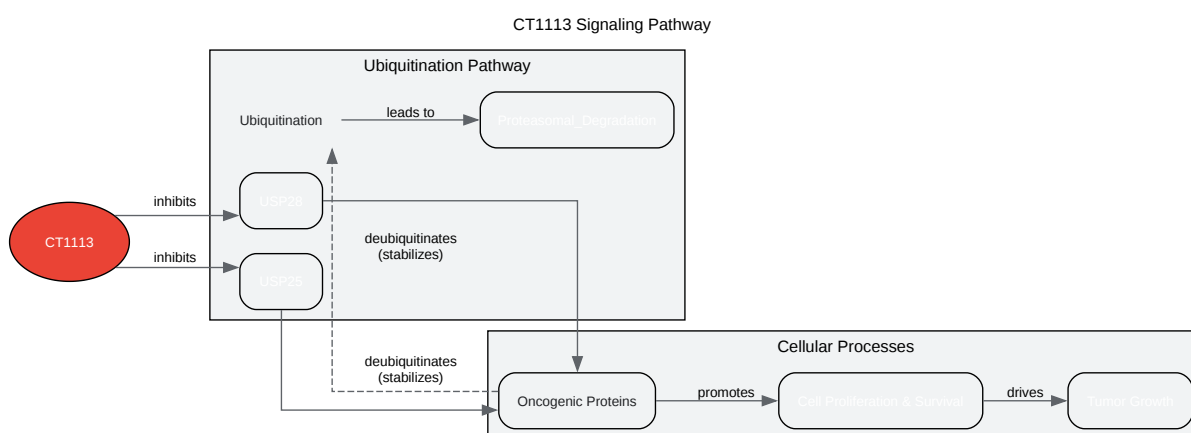
In-Vivo Xenograft Tumor Model Protocol

- Cell Culture: Culture human pancreatic cancer (SW1990) or colon cancer (HCT116) cells in the recommended medium until they reach the logarithmic growth phase.
- Animal Model: Utilize immunodeficient mice (e.g., BALB/c-nude or NOD/SCID), typically 6-8 weeks old.
- Tumor Cell Implantation:
 - Harvest and resuspend cancer cells in a sterile solution, such as PBS or serum-free medium.
 - Subcutaneously inject the cell suspension (typically 1×10^6 to 1×10^7 cells) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice weekly).
 - Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment Initiation:
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **CT1113** Administration:
 - Oral Gavage (for Pancreatic Cancer Model):
 - Prepare a formulation of **CT1113** suitable for oral administration. A patent for a related compound suggests using a cyclodextrin-based vehicle.
 - Administer the specified dose (e.g., 20 mg/kg) orally using a gavage needle.
 - Intraperitoneal Injection (for Leukemia Models):
 - Dissolve **CT1113** in a suitable vehicle for intraperitoneal injection.

- Inject the appropriate volume to deliver the target dose.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target proteins like c-MYC).

Signaling Pathway Analysis

The mechanism of action of **CT1113** involves the destabilization of oncoproteins. The following diagram illustrates the targeted signaling pathway.



[Click to download full resolution via product page](#)

Caption: **CT1113** inhibits USP28 and USP25, leading to oncoprotein degradation.

Troubleshooting and FAQs

Q1: How do I determine the optimal starting dose for **CT1113** in a new tumor model?

A1: Since specific "tolerated doses" are not always available in the literature, it is highly recommended to conduct a dose-finding or Maximum Tolerated Dose (MTD) study. This typically involves a dose escalation study in a small cohort of animals to identify a dose that is both efficacious and well-tolerated (i.e., does not cause excessive weight loss or other signs of toxicity). Start with a dose lower than the reported efficacious dose in other models (e.g., start with 5-10 mg/kg if the target is around 20 mg/kg) and gradually increase the dose in subsequent cohorts.

Q2: What vehicle should I use to formulate **CT1113** for in-vivo studies?

A2: The choice of vehicle depends on the route of administration. For oral gavage, a patent for a similar compound suggests the use of a cyclodextrin-based formulation to improve solubility and bioavailability. For intraperitoneal injections, **CT1113** can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to first test the vehicle alone in a control group of animals to ensure it does not have any intrinsic anti-tumor effects or toxicity.

Q3: My animals are losing weight after **CT1113** treatment. What should I do?

A3: Body weight loss can be an indicator of toxicity. A weight loss of 10-15% is often considered acceptable, but a loss exceeding 20% may require intervention.

- Reduce the dose: This is the most straightforward approach.
- Change the dosing schedule: Consider less frequent administration (e.g., once daily instead of twice daily, or every other day).
- Provide supportive care: This can include providing a more palatable and high-calorie diet or subcutaneous fluids to prevent dehydration.
- Monitor closely: Increase the frequency of monitoring for other signs of distress.

Q4: I am not observing the expected anti-tumor efficacy. What are the possible reasons?

A4: Several factors could contribute to a lack of efficacy:

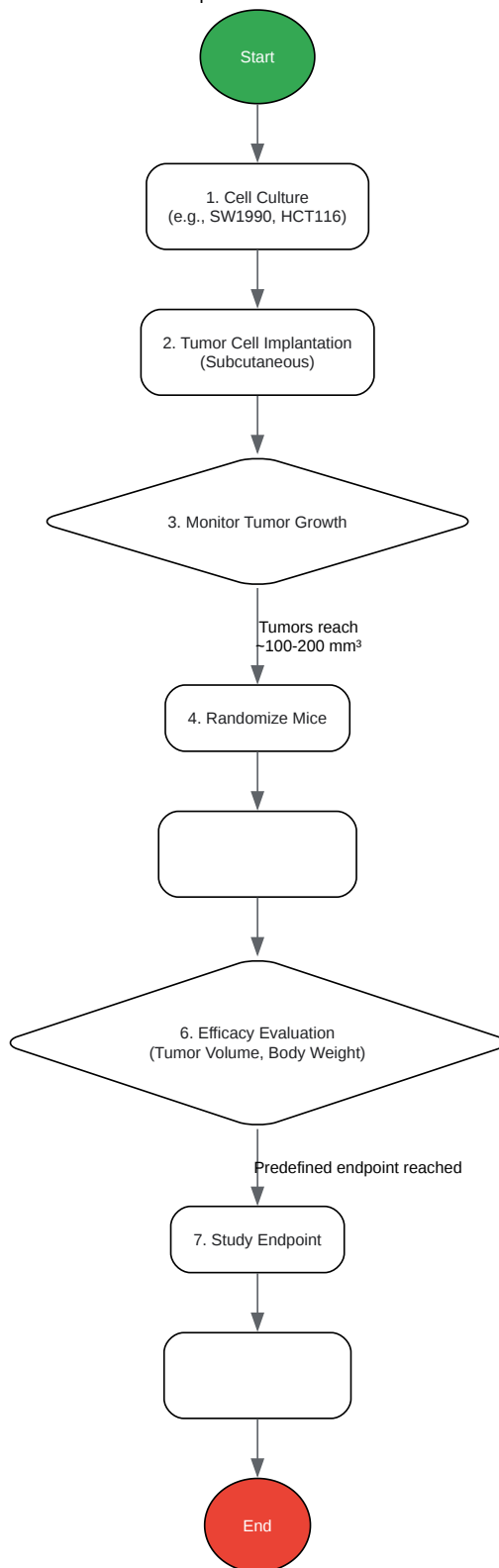
- **Suboptimal Dose:** The dose may be too low for the specific tumor model. Consider performing a dose-escalation study.
- **Poor Bioavailability:** The formulation and route of administration may not be optimal, leading to insufficient drug exposure at the tumor site. You may need to explore different vehicles or administration routes.
- **Tumor Model Resistance:** The specific tumor cell line may have intrinsic resistance mechanisms to USP28/25 inhibition.
- **Drug Stability:** Ensure that the **CT1113** compound is stable in the formulation used and has been stored correctly.

Q5: How can I confirm that **CT1113** is hitting its target in my in-vivo model?

A5: To confirm target engagement, you can perform pharmacodynamic studies. After a short-term treatment with **CT1113**, excise the tumors and perform a western blot analysis to measure the protein levels of known downstream targets of USP28/25, such as c-MYC. A significant reduction in the levels of these oncoproteins in the treated group compared to the vehicle control group would indicate that **CT1113** is exerting its intended biological effect.

The following diagram outlines a general workflow for conducting in-vivo studies with **CT1113**.

General In-Vivo Experimental Workflow for CT1113

[Click to download full resolution via product page](#)

Caption: A stepwise workflow for conducting preclinical efficacy studies with **CT1113**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating CT1113 Dosing Across Preclinical Tumor Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#adjusting-ct1113-dosage-for-different-tumor-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com